

# Spectroscopic and Synthetic Profile of (+)-N-Methylallosedridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the piperidine alkaloid, **(+)-N-Methylallosedridine**. The information presented is crucial for the identification, characterization, and further development of this natural product analog. All data is sourced from the peer-reviewed publication: "Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka - Keck allylation and CBS reduction" in Natural Product Research.

# **Spectroscopic Data**

The structural elucidation of **(+)-N-Methylallosedridine** was confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

#### Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in CDCl<sub>3</sub>.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for (+)-N-Methylallosedridine



Position	¹H Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	<sup>13</sup> C Chemical Shift (δ, ppm)
2	2.89 - 2.82	m	67.5	_
3	1.80 - 1.72	m	31.8	_
4	1.58 - 1.46	m	24.9	_
5	1.39 - 1.28	m	26.2	_
6	2.21	ddd	11.6, 5.6, 2.8	56.1
1'	3.65	quintet	6.4	72.8
2'	1.20	d	6.4	23.9
N-CH₃	2.34	S	42.1	

#### Infrared (IR) Spectroscopy

The IR spectrum of **(+)-N-Methylallosedridine** exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Infrared (IR) Spectroscopic Data for (+)-N-Methylallosedridine

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	
3371	O-H stretch	
2927	C-H stretch (aliphatic)	
1458	C-H bend	
1065	C-O stretch	

### **Mass Spectrometry (MS)**

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule.



Table 3: Mass Spectrometry Data for (+)-N-Methylallosedridine

lon	Calculated m/z	Found m/z
[M+H]+	158.1545	158.1540

# **Experimental Protocols**

The synthesis of **(+)-N-Methylallosedridine** was achieved through a multi-step process, with the final step involving the N-methylation of the corresponding des-methyl precursor.

#### Synthesis of (+)-N-Methylallosedridine

To a solution of (-)-allosedridine (1 equivalent) in methanol, formaldehyde (37% aqueous solution, 5 equivalents) was added, followed by the portion-wise addition of sodium borohydride (2 equivalents) at 0 °C. The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the mixture was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford (+)-N-Methylallosedridine.

#### **Spectroscopic Analysis**

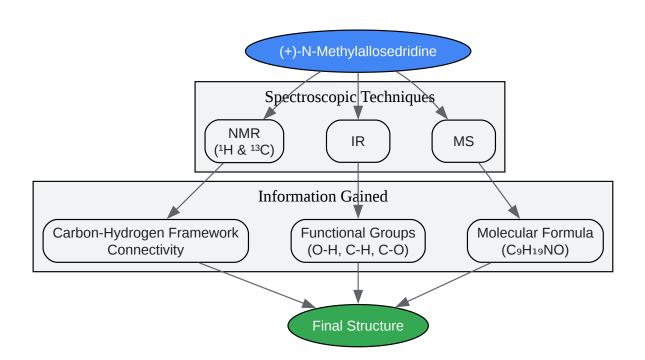
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively, in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The infrared spectrum was recorded on an FT-IR spectrometer.
- Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

#### **Visualizations**

The following diagrams illustrate the key experimental workflow and the logical relationship of the spectroscopic data to the final structure.







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